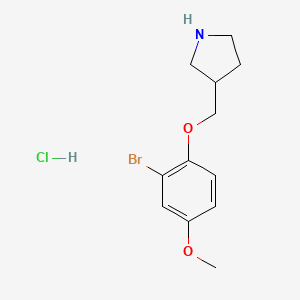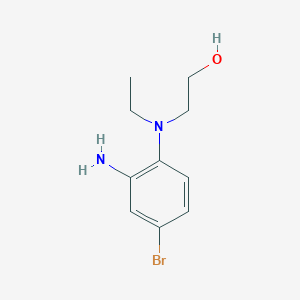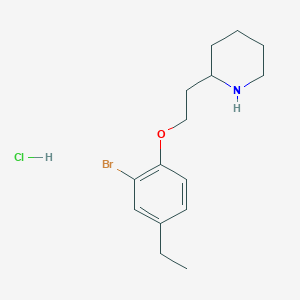![molecular formula C15H22ClNO2 B1441775 Chlorhydrate de 1-{2-[2-(3-pipéridinyl)éthoxy]phényl}-1-éthanone CAS No. 1220034-21-8](/img/structure/B1441775.png)
Chlorhydrate de 1-{2-[2-(3-pipéridinyl)éthoxy]phényl}-1-éthanone
Vue d'ensemble
Description
1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride is a useful research compound. Its molecular formula is C15H22ClNO2 and its molecular weight is 283.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de dérivés de pipéridine biologiquement actifs
Les dérivés de pipéridine sont cruciaux en chimie médicinale en raison de leur présence dans divers produits pharmaceutiques. Le composé en question peut servir de matière première pour synthétiser des dérivés de pipéridine biologiquement actifs, qui sont utilisés dans plus de vingt classes de médicaments . Ces dérivés ont été explorés pour leur potentiel dans le traitement d'une large gamme d'affections, du cancer aux maladies neurodégénératives.
Développement d'agents anticancéreux
La recherche indique que les dérivés de pipéridine présentent des propriétés anticancéreuses significatives. Le composé peut être utilisé pour développer de nouveaux agents anticancéreux, en tirant parti de sa structure pour créer des molécules qui peuvent interférer avec la croissance et la prolifération des cellules cancéreuses .
Création de médicaments antimicrobiens et antifongiques
Les applications antimicrobiennes et antifongiques des dérivés de pipéridine sont bien documentées. Ce composé pourrait être utilisé pour synthétiser de nouveaux agents qui combattent une variété de pathogènes microbiens et fongiques, contribuant au domaine du traitement des maladies infectieuses .
Médicaments anti-inflammatoires et analgésiques
En raison des propriétés anti-inflammatoires et analgésiques des dérivés de pipéridine, ce composé peut être instrumental dans la création de nouveaux médicaments contre la douleur. Il a le potentiel d'être développé en médicaments capables d'atténuer la douleur chronique et de réduire l'inflammation .
Maladie d'Alzheimer et thérapies neuroprotectrices
Les dérivés de pipéridine se sont montrés prometteurs dans le traitement de la maladie d'Alzheimer et d'autres affections neurodégénératives. Le composé pourrait être utilisé pour synthétiser des molécules qui protègent les cellules nerveuses ou améliorent la fonction cognitive chez les patients atteints de ces maladies .
Développement de médicaments antihypertenseurs et cardiovasculaires
La structure des dérivés de pipéridine les rend appropriés pour le développement de médicaments antihypertenseurs. Ce composé pourrait conduire à de nouveaux traitements pour l'hypertension artérielle et d'autres affections cardiovasculaires .
Médicaments antipsychotiques
Compte tenu du rôle des dérivés de pipéridine dans l'activité du système nerveux central, il existe un potentiel pour développer des médicaments antipsychotiques. Ceux-ci pourraient offrir de nouvelles options pour gérer des affections comme la schizophrénie ou le trouble bipolaire .
Applications antivirales et antipaludiques
Les dérivés du composé ont été explorés pour leurs effets antiviraux et antipaludiques. Cette recherche pourrait ouvrir la voie à de nouveaux traitements contre les infections virales et le paludisme, des maladies qui ont un impact significatif sur la santé mondiale .
Mécanisme D'action
Target of Action
The primary targets of 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride are the human estrogen receptors α and β . These receptors are proteins that bind estrogen, a hormone that plays a crucial role in the regulation of many physiological processes in mammals .
Mode of Action
1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride binds with high affinity to the human estrogen receptors α and β . This compound acts as an estrogen agonist/antagonist , meaning it can both activate and inhibit these receptors depending on the context. This dual action allows it to modulate the body’s response to estrogen .
Biochemical Pathways
The interaction of 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride with estrogen receptors influences several biochemical pathways. These include pathways related to body weight, uterine health, serum cholesterol levels, and bone health . The compound’s effects on these pathways are similar to those of estrogens and selective estrogen receptor modulators .
Pharmacokinetics
In studies with ovariectomized rats, the compound was administered orally at doses of 01–1 mg/kg per day for 4 weeks . This suggests that the compound is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted. The impact of these ADME properties on the compound’s bioavailability is currently unknown.
Result of Action
In ovariectomized rats, 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride significantly reduced bone loss and increased serum osteocalcin, a marker of bone formation . These protective effects on bone tissue were comparable to those of 17α-ethynyl estradiol, a potent estrogen . The compound also lowered serum cholesterol levels .
Analyse Biochimique
Biochemical Properties
1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind with high affinity to human estrogen receptors α and β, with dissociation constants of 0.041 and 0.157 nM, respectively . These interactions suggest that 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride may modulate estrogen receptor-mediated signaling pathways, impacting various physiological processes.
Cellular Effects
The effects of 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In ovariectomized rats, it significantly reduced bone loss and increased serum osteocalcin levels, indicating its potential role in bone metabolism . These findings highlight the compound’s ability to affect cellular processes related to bone health and metabolism.
Molecular Mechanism
At the molecular level, 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as an agonist for estrogen receptors, leading to the activation of downstream signaling pathways. This activation results in changes in gene expression, promoting the transcription of genes involved in bone formation and metabolism . Additionally, the compound’s structure allows it to interact with other proteins and enzymes, potentially inhibiting or activating their functions.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound maintains its stability over extended periods, allowing for consistent experimental results
Dosage Effects in Animal Models
The effects of 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride vary with different dosages in animal models. In ovariectomized rats, dosages ranging from 0.1 to 1 mg/kg per day significantly reduced bone loss and increased serum osteocalcin levels . These findings suggest a dose-dependent effect, with higher doses potentially leading to more pronounced physiological changes. It is essential to consider the potential toxic or adverse effects at high doses to ensure safe and effective use.
Metabolic Pathways
1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with estrogen receptors indicates its role in estrogen metabolism and signaling pathways . Additionally, its effects on metabolic flux and metabolite levels require further exploration to understand its comprehensive impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride within cells and tissues are critical for its biological activity. This compound is likely transported via specific transporters or binding proteins, influencing its localization and accumulation in target tissues . Understanding these mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride plays a vital role in its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, affecting its interactions with biomolecules and cellular processes
Propriétés
IUPAC Name |
1-[2-(2-piperidin-3-ylethoxy)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-12(17)14-6-2-3-7-15(14)18-10-8-13-5-4-9-16-11-13;/h2-3,6-7,13,16H,4-5,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDJFLNDFBACNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220034-21-8 | |
| Record name | Ethanone, 1-[2-[2-(3-piperidinyl)ethoxy]phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441694.png)
![4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441695.png)
![3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441696.png)


![4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441702.png)
![1-{2-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441704.png)

![2-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441707.png)
![3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441708.png)
![3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1441709.png)
![3-(4-Bromophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1441712.png)
![Ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1441713.png)
